molecular formula C6H10O2 B1585274 Methyl tiglate CAS No. 6622-76-0

Methyl tiglate

Cat. No. B1585274
CAS RN: 6622-76-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description



  • Methyl tiglate (also known as Tiglic acid methyl ester ) is a chemical compound with the formula C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> .

  • It is a colorless liquid with a fruity odor.

  • The IUPAC name is (E)-2-Methyl-but-2-enoic acid methyl ester .

  • It is found in essential oils and contributes to their aroma.





  • Synthesis Analysis



    • Methyl tiglate can be synthesized through esterification of tiglic acid with methanol .

    • The reaction involves the condensation of the carboxylic acid group of tiglic acid with methanol, forming the ester.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> , and the molecular weight is 114.14 g/mol .

    • The structure consists of a double bond between the second and third carbon atoms, with a methyl group attached to the third carbon.





  • Chemical Reactions Analysis



    • Methyl tiglate can undergo various reactions typical of esters, including hydrolysis, transesterification, and oxidation.





  • Physical And Chemical Properties Analysis



    • Density : 0.95 g/mL at 25°C

    • Boiling Point : 137-138°C at 758 mm Hg

    • Refractive Index : 1.436 (lit.)

    • Flash Point : 95°F

    • Solubility : Soluble in alcohol and water




  • Scientific Research Applications

    1. Polymerization and Material Sciences

    Methyl tiglate, a tiglic acid ester, has been explored in the context of polymerization and material sciences. Researchers have found that methyl tiglate, due to steric hindrances, cannot undergo free-radical polymerization. However, when introduced into a methacrylate monomer, it could undergo group transfer polymerization, leading to the formation of linear polymers with narrow molecular weight distributions. This has implications for creating well-defined (co)polymers and block copolymers for various applications in material science (Kassi & Patrickios, 2010).

    2. Organic Chemistry and Chemical Reactions

    In organic chemistry, methyl tiglate has been studied for its reactivity and transformation. For instance, the Wohl-Ziegler bromination of methyl tiglate was investigated, providing insights into the reaction dynamics and product formation in organic synthesis (Löffler, Pratt, Rüesch, & Dreiding, 1970). Additionally, the photochemical cis-trans isomerization of methyl tiglate has been explored, revealing the dynamics of molecular transformations under various conditions (Borrell & Holmes, 1972).

    3. Pheromone Research and Entomology

    Methyl tiglate has significant applications in the field of entomology, particularly in the study of pheromones. For example, it has been identified as a component of the male-produced aggregation pheromone of Drosophila virilis. Such studies provide insights into the behavioral and ecological aspects of insects, aiding in understanding insect communication and potential pest control strategies (Bartelt, Jackson, & Schaner, 1985).

    4. Aromatics and Fragrance Industry

    In the fragrance industry, methyl tiglate and related compounds are evaluated for their safety and use in various products. Studies focus on aspects such as genotoxicity, skin sensitization, and environmental impact, ensuring the safe application of these compounds in consumer products (Api et al., 2021).

    5. Environmental Applications and Nanotechnology

    Methyl tiglate is also relevant in environmental science, particularly in studies related to the degradation of pollutants. For example, the sonocatalytic degradation of dyes like methyl orange in the presence of TiO2 catalysts has been investigated, highlighting potential applications in wastewater treatment and pollution control (Wang et al., 2005).

    Safety And Hazards



    • Flammable liquid and vapor.

    • Keep away from heat, sparks, and open flames.

    • Use appropriate safety precautions during handling.




  • Future Directions



    • Research on the biological activity and potential applications of methyl tiglate could be explored further.

    • Investigate its role in natural products and potential therapeutic properties.




    Please note that this analysis is based on available data, and further research may be needed for a comprehensive understanding. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    methyl (E)-2-methylbut-2-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YYJWBYNQJLBIGS-SNAWJCMRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC=C(C)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C=C(\C)/C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30878830
    Record name Methyl 2-methylcrotonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30878830
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    114.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl tiglate

    CAS RN

    6622-76-0, 41725-90-0
    Record name Methyl tiglate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6622-76-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Butenoic acid, 2-methyl-, methyl ester, (2E)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622760
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl 2-methyl-2-butenoate
    Source ChemIDplus
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    Record name 2-Butenoic acid, 2-methyl-, methyl ester, (2E)-
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Methyl 2-methylcrotonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30878830
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methyl 2-methyl-2-butenoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.453
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name Methyl 2-methylcrotonate
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    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.887
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    637
    Citations
    R KARTHIKEYAN, YV RAO, E TAMILJOTHI - researchgate.net
    … a simple phenol called Methyl Tiglate. The isolated compound … the isolated methyl Tiglate from the leaves of Breynia Retusa. … estimation of methyl Tiglate from leaves of Breynia retusa. …
    Number of citations: 0 www.researchgate.net
    RE Buckles, GV MOCK - The Journal of Organic Chemistry, 1950 - ACS Publications
    … Methyl tiglate was also prepared by the addition of 2 1. (50 moles) of methanol and 90 ml. (5 … distilled and methyl tiglate was separated from the distillate. Morecrude methyl tiglate was …
    Number of citations: 79 pubs.acs.org
    DS Miranda, GJA da Conceição… - Journal of the Brazilian …, 2001 - SciELO Brasil
    … methyl tiglate was assigned to the steric hindrance of the bulky TBDMS group, which was therefore removed to afford (±)-7a. In keeping with our plan, the diene (±)-7a and methyl tiglate …
    Number of citations: 10 www.scielo.br
    SM Kupchan, A Afonso - The Journal of Organic Chemistry, 1960 - ACS Publications
    This report concerns the development of a general method for the synthesis of esters of angelic acid. The need for a widely applicable synthetic route arose during our studies of the …
    Number of citations: 16 pubs.acs.org
    M Kamachi, Y Kuwae, S Nozakura - Polymer Bulletin, 1981 - Springer
    … of the radicals formed from 2,2∢zobisisobutyronitrile(AIBN), diisopropyloxydicarbonate(DISOP), or benzoyl peroxide(BPO) to methyl methacrylate-β-d 2 (MMA-β-d 2 ) or methyl tiglate(…
    Number of citations: 10 link.springer.com
    P Borrell, JD Holmes - Journal of Photochemistry, 1972 - Elsevier
    … Methyl angelate and another product were obtained by prolonged irradiation of a solution of methyl tiglate in cyclohexane with an unfiltered source. After preparative scale photolysis, …
    Number of citations: 10 www.sciencedirect.com
    HO House, GH RASMUSSON - The Journal of Organic Chemistry, 1961 - ACS Publications
    … studied since the expected products methyl tiglate 9 and methyl angelate 10 have thoroughly established configurations.9 The product of this reaction was methyl tiglate (9) containing …
    Number of citations: 120 pubs.acs.org
    KL Rinehart Jr, TV Van Auken - Journal of the American Chemical …, 1960 - ACS Publications
    … -dimethyl-l-pyrazoline (I), prepared by treatment of methyl tiglate with diazomethane,5·7 was … methyl tiglate formed in these irradiations resulted from the apparent reversal of pyrazoline …
    Number of citations: 36 pubs.acs.org
    RJ Bartelt, LL Jackson, AM Schaner - Journal of chemical ecology, 1985 - Springer
    … The mass spectrum of GLC peak A in Figure 1 was in excellent agreement with methyl tiglate, and … virilis males, in order of elution from the DB-225 column, were methyl tiglate, methyl …
    Number of citations: 40 link.springer.com
    DB Goodenowe, S Ritchie, D Heath - Animal Cell Technology: Basic & …, 2006 - Springer
    Identifying metabolic responses of cells to drugs can be highly informative for understanding mode of action and toxicity, and can provide value in the drug discovery process by …
    Number of citations: 2 link.springer.com

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